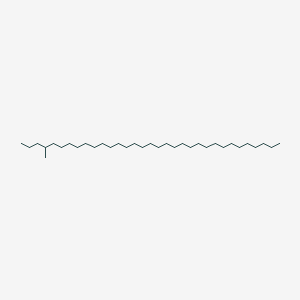
4-Methyltritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀ It is a methyl-branched alkane, which means it consists of a long carbon chain with a single methyl group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltritriacontane typically involves the alkylation of a long-chain alkane with a methylating agent. One common method is the Friedel-Crafts alkylation, where a long-chain alkane reacts with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the methyl-branched product.
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic processes involving the oligomerization of smaller alkanes followed by selective methylation. Catalysts such as zeolites or metal oxides are often used to facilitate these reactions under controlled temperatures and pressures. The process is optimized to maximize yield and purity of the desired methyl-branched alkane.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyltritriacontane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturation or functional groups present in the molecule.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or with radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Haloalkanes.
Applications De Recherche Scientifique
4-Methyltritriacontane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons in various chemical reactions and processes.
Biology: This compound can be used to investigate the role of methyl-branched alkanes in biological systems, particularly in the study of insect pheromones and cuticular hydrocarbons.
Medicine: Research into the potential biomedical applications of long-chain alkanes, including their use as drug delivery vehicles or in the formulation of lipid-based therapies.
Industry: this compound is used in the production of lubricants, waxes, and other industrial products where long-chain hydrocarbons are required for their physical properties.
Mécanisme D'action
The mechanism of action of 4-Methyltritriacontane in various applications depends on its chemical structure and interactions with other molecules. In biological systems, it may interact with cell membranes or proteins, influencing processes such as signaling or structural integrity. In chemical reactions, its long carbon chain and methyl branching can affect reactivity and selectivity, guiding the formation of specific products.
Comparaison Avec Des Composés Similaires
4-Methyltritriacontane can be compared with other long-chain alkanes and methyl-branched hydrocarbons, such as:
Tritriacontane (C₃₃H₆₈): A straight-chain alkane with one fewer carbon atom and no branching.
2-Methyltritriacontane (C₃₄H₇₀): Another methyl-branched alkane with the methyl group attached to the second carbon atom.
Hexatriacontane (C₃₆H₇₄): A longer straight-chain alkane with two additional carbon atoms.
The uniqueness of this compound lies in its specific branching pattern, which can influence its physical properties, reactivity, and applications compared to its straight-chain or differently branched counterparts.
Propriétés
Numéro CAS |
149037-52-5 |
|---|---|
Formule moléculaire |
C34H70 |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
4-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-34(3)32-5-2/h34H,4-33H2,1-3H3 |
Clé InChI |
HUWHFLXKPGENCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


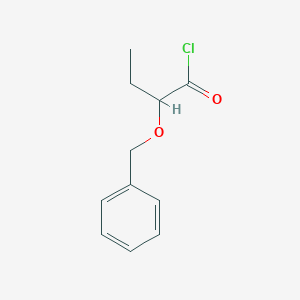
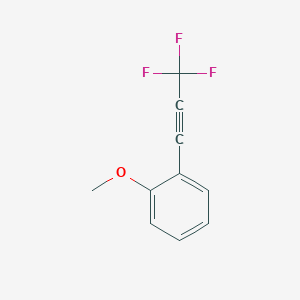
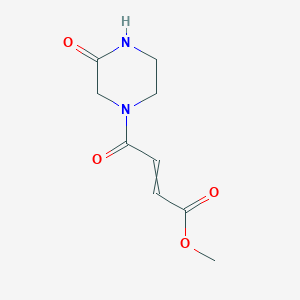
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

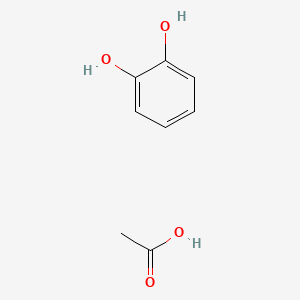
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
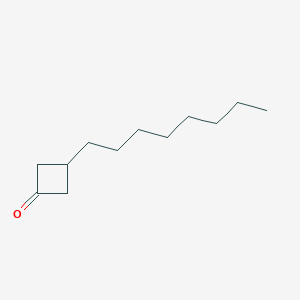
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
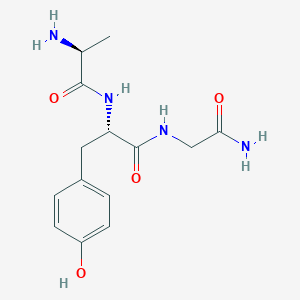
![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)
